molecular formula C32H38N6O3S B2738662 N-cyclohexyl-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide CAS No. 1173755-21-9

N-cyclohexyl-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide

Cat. No.: B2738662
CAS No.: 1173755-21-9
M. Wt: 586.76
InChI Key: REVCGMXLBVEYEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-cyclohexyl-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide” is a complex organic compound. It has a linear formula of C25H25N5O4 . The compound has a molecular weight of 459.509 .

Scientific Research Applications

Synthesis and Biological Activity

N-cyclohexyl-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide is part of a broader class of compounds that have been studied for their synthetic routes and biological activities. These compounds have been synthesized through various chemical reactions, showing significant anti-monoamine oxidase and antitumor activity. For instance, derivatives synthesized by reacting 3-ethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-one with halides exhibited high biological activity, highlighting their potential in therapeutic applications (Markosyan et al., 2015).

Pharmacological Evaluation

The pharmacological evaluations of quinazolinone derivatives, including those related to this compound, have focused on their analgesic and anti-inflammatory properties. For example, a study synthesized and evaluated 3-cyclohexyl-2-substituted hydrazino-3H-quinazolin-4-ones as analgesic and anti-inflammatory agents, revealing some compounds' moderate potency compared to standard drugs like diclofenac sodium, while also showing only mild ulcerogenic potential compared to acetylsalicylic acid (Alagarsamy et al., 2009).

Chemical Stability and Formulation Development

Research on the chemical stability and formulation development of similar compounds has provided insights into the challenges and considerations for creating intravenous formulations. Studies have explored the degradation kinetics, solubility, and formulation options, concluding that aqueous, aqueous-organic, or organic solution formulations might be unsuitable for certain compounds, suggesting the need for alternative approaches (Gu et al., 1988).

Safety and Hazards

As per the information available, Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity .

Properties

IUPAC Name

N-cyclohexyl-2-[[3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H38N6O3S/c1-2-27(30(40)33-22-11-5-3-6-12-22)42-32-35-25-16-10-9-15-24(25)29-34-26(31(41)38(29)32)21-28(39)37-19-17-36(18-20-37)23-13-7-4-8-14-23/h4,7-10,13-16,22,26-27H,2-3,5-6,11-12,17-21H2,1H3,(H,33,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVCGMXLBVEYEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1CCCCC1)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)N5CCN(CC5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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